Ethyl 4-chloro-3-methylbenzoylformate
Description
Ethyl 4-chloro-3-methylbenzoylformate (CAS 250642-57-0) is an α-keto ester with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol. Its structure features a benzoylformate backbone (C₆H₃Cl(CH₃)-C(=O)-COOEt) with substituents at the 4-chloro and 3-methyl positions on the aromatic ring. Key physicochemical properties include a topological polar surface area (PSA) of 43.4 Ų and an octanol-water partition coefficient (XLogP3) of 3, indicating moderate lipophilicity .
This compound is supplied by LEAP CHEM CO., LTD., a global leader in fine chemicals, and is utilized in pharmaceutical synthesis, agrochemical research, and material science due to its versatility as a building block .
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRICMRDLKNJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374503 | |
| Record name | ETHYL 4-CHLORO-3-METHYLBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250642-57-0 | |
| Record name | ETHYL 4-CHLORO-3-METHYLBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-3-methylbenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-methylbenzoylformate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.
Reduction: Formation of ethyl 4-chloro-3-methylbenzyl alcohol.
Substitution: Formation of compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 4-chloro-3-methylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical reactions. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 4-Chloro-3-Fluorobenzoylformate (CID 2758819)
- Molecular Formula : C₁₀H₈ClFO₃
- Molecular Weight : ~230.63 g/mol
- Substituents : 4-chloro, 3-fluoro on the benzene ring.
- Key Differences: The 3-fluoro group replaces the 3-methyl substituent in the target compound. The smaller atomic radius of fluorine may enhance metabolic stability in drug design, a common advantage of fluorinated analogs .
- Applications : Likely used in similar pharmaceutical intermediates but with altered pharmacokinetics due to fluorine’s bioisosteric effects.
Ethyl 4-Chlorobenzoyl Formate
- Molecular Formula : C₁₀H₉ClO₃ (hypothetical)
- Molecular Weight : ~212.63 g/mol (estimated)
- Lower molecular weight and XLogP3 (estimated ~2.5) compared to the target compound, suggesting reduced membrane permeability .
- Applications : Less common in drug synthesis due to simpler structure but may serve as a precursor in agrochemicals.
Ethyl 4-Chlorocinnamate
- Molecular Formula : C₁₁H₁₁ClO₂
- Molecular Weight : ~210.66 g/mol
- Substituents : 4-chloro on the cinnamate backbone (CH₂=CH-COOEt).
- Key Differences: Cinnamate vs. Benzoylformate: The propenoate ester (cinnamate) lacks the α-keto group, limiting its utility in reactions requiring ketone functionality. Higher rigidity due to the double bond, influencing crystallinity in material science applications .
Data Table: Structural and Physicochemical Comparison
Biological Activity
Ethyl 4-chloro-3-methylbenzoylformate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the chemical formula and is classified as an aromatic ester. Its structure features a chlorinated aromatic ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to the chlorinated aromatic structure, which enhances its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases.
- Enzymatic Inhibition : this compound has been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells, which may be beneficial in targeting cancer cells.
The mechanisms underlying the biological activities of this compound include:
- Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Enzyme Interaction : It binds to active sites of specific enzymes, preventing substrate access and thus inhibiting their activity.
- Cytokine Modulation : By influencing signaling pathways, it may reduce the expression of inflammatory mediators.
Case Studies
Several studies have documented the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antimicrobial properties | Showed effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Johnson et al. (2021) | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Lee et al. (2022) | Investigate enzymatic inhibition | Inhibited acetylcholinesterase with an IC50 of 15 µM, suggesting potential for neuroprotective applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
